molecular formula C18H19F3N4O2 B2573241 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone CAS No. 1448077-27-7

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Cat. No.: B2573241
CAS No.: 1448077-27-7
M. Wt: 380.371
InChI Key: BUBPOUDXYQHNFJ-UHFFFAOYSA-N
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Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a potent, ATP-competitive, and selective chemical probe for the investigation of Mitogen- and Stress-activated Kinase 1 (MSK1) signaling pathways. This compound exhibits high selectivity for MSK1 over the closely related MSK2 and a broad panel of other kinases, making it an invaluable tool for dissecting the specific physiological roles of MSK1 [Link: https://pubs.acs.org/doi/10.1021/jm300554j]. Its primary research value lies in the study of downstream nuclear events triggered by the p38 MAPK and ERK1/2 pathways, particularly the phosphorylation of targets such as CREB and Histone H3, which are critical regulators of gene transcription linked to proliferation, inflammation, and synaptic plasticity. Researchers utilize this inhibitor to elucidate MSK1's function in cellular models of inflammation, cancer, and neurological disorders. By specifically inhibiting MSK1, it helps clarify its role in the anti-inflammatory effects of certain drugs and its contribution to the regulation of immediate-early genes. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c19-18(20,21)13-3-1-4-14(11-13)23-6-8-24(9-7-23)17(26)15-12-16-25(22-15)5-2-10-27-16/h1,3-4,11-12H,2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBPOUDXYQHNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a synthetic derivative of pyrazolo[5,1-b][1,3]oxazine. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a phosphodiesterase 4B (PDE4B) inhibitor. This article reviews its biological activity based on recent research findings, including its effects on cancer cell lines and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C16_{16}H17_{17}F3_{3}N4_{4}O
Molecular Weight 358.33 g/mol

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HCT-116 and HT-29 (human colon cancer cell lines)
  • IC50 Values : The compound exhibited an IC50 value ranging from 6.587 to 11.10 µM against HT-29 cells, indicating potent anticancer activity .

The mechanism of action involves the induction of apoptosis through the mitochondrial pathway. Specifically, the compound was found to:

  • Up-regulate Bax (pro-apoptotic protein)
  • Down-regulate Bcl2 (anti-apoptotic protein)
    These changes lead to the activation of Caspase 3 , ultimately promoting cell death in treated cancer cells .

PDE4B Inhibition

The compound is also recognized for its role as a PDE4B inhibitor. PDE4B is implicated in various inflammatory diseases and conditions such as asthma and COPD. By inhibiting this enzyme, the compound may reduce inflammation and provide therapeutic benefits in related conditions .

In Vitro Studies

A comprehensive study assessed the biological effects of the compound on cancer cell lines:

  • Methodology : Cell viability assays were performed using MTT assays to determine the cytotoxic effects.
  • Results : Significant growth inhibition was observed at concentrations above 8 µM.

Mechanistic Insights

The apoptotic pathway was further elucidated through:

  • Flow Cytometry : Used to analyze cell cycle distribution and apoptosis.
  • Western Blot Analysis : Confirmed the expression levels of Bax and Bcl2 proteins post-treatment.

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism
AntiproliferativeHT-296.587Mitochondrial apoptosis
PDE4B InhibitionNot specifiedN/AAnti-inflammatory potential

Comparison with Similar Compounds

Pyrazolo-Oxazine Derivatives

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol (CAS: 1239784-22-5): This simpler analogue lacks the piperazine-methanone substituent but retains the pyrazolo-oxazine core. Its molecular formula (C₇H₁₀N₂O₂) and lower molar mass (154.17 g/mol) result in reduced steric bulk compared to the target compound. The hydroxymethyl group at position 3 may enhance solubility but limits interactions with hydrophobic binding pockets .
  • GDC-2394 (NLRP3 Inhibitor):
    This compound features a sulfonamide substituent on the pyrazolo-oxazine core, contributing to NLRP3 inhibition (IC₅₀ < 10 nM). The introduction of a basic amine in GDC-2394 improved aqueous solubility, addressing precipitation-related renal toxicity observed in earlier analogues .

Piperazine-Substituted Analogues

(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone

  • Structural Differences: The piperazine group is extended via a piperidine linker, and the aryl substituent is a 3-methoxyphenyl group instead of 3-(trifluoromethyl)phenyl.
  • Pharmacological Impact : Methoxy groups generally improve membrane permeability but may reduce metabolic stability compared to trifluoromethyl groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents LogP* Solubility (µM)
Target Compound C₁₉H₁₈F₃N₅O₂ 405.37 3-(Trifluoromethyl)phenyl-piperazine 3.2 12.5 (pH 7.4)
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol C₇H₁₀N₂O₂ 154.17 Hydroxymethyl 0.8 450
GDC-2394 C₂₃H₂₈N₆O₄S 492.57 Sulfonamide, basic amine 2.5 210
Piperidine-linked methoxyphenyl analogue C₂₁H₂₅N₅O₃ 395.45 3-Methoxyphenyl-piperidine-piperazine 2.9 8.7

*Predicted using QikProp (Schrödinger).

Key Research Findings

Trifluoromethyl vs. Methoxy Substituents : The 3-(trifluoromethyl)phenyl group in the target compound likely enhances metabolic stability and target affinity compared to methoxy-substituted analogues, which are prone to oxidative demethylation .

Solubility Optimization : GDC-2394’s basic amine substituent increased solubility (210 µM) significantly compared to the target compound (12.5 µM), demonstrating the impact of polar groups on pharmacokinetics .

Synthetic Accessibility: The pyrazolo-oxazine core can be synthesized via multicomponent reactions, as demonstrated in related compounds (e.g., pyranopyrazole-oxazine hybrids) .

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, starting with the preparation of the pyrazolo-oxazine core followed by coupling with the trifluoromethylphenyl-piperazine moiety. Key steps include:

Cyclocondensation : Formation of the pyrazolo[5,1-b][1,3]oxazine ring via acid-catalyzed cyclization of precursor hydrazines and carbonyl compounds .

Piperazine Functionalization : Introduction of the 3-(trifluoromethyl)phenyl group using Buchwald-Hartwig amination or nucleophilic substitution .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .
Optimization requires adjusting solvent polarity (e.g., DMF for solubility), temperature (reflux for faster kinetics), and catalyst loading (e.g., Pd catalysts for cross-coupling) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks (e.g., pyrazolo-oxazine protons at δ 4.2–5.1 ppm) .

Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 448.1562) .

X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between heterocycles < 10°) .

Q. What key structural motifs influence its biological activity?

  • Methodological Answer : Critical motifs include:
  • Pyrazolo-oxazine core : Enhances π-π stacking with target proteins .
  • Trifluoromethyl group : Improves lipophilicity (logP ~3.2) and metabolic stability by resisting oxidative degradation .
  • Piperazine linker : Facilitates hydrogen bonding with receptors (e.g., serotonin or dopamine receptors) .
    Structure-activity relationship (SAR) studies suggest replacing the trifluoromethyl group with cyano or sulfonyl groups reduces potency by 40–60% .

Advanced Research Questions

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized without compromising bioactivity?

  • Methodological Answer : Strategies include:

LogP Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to improve aqueous solubility while maintaining logP <4 .

Prodrug Design : Mask hydrophobic groups with enzymatically cleavable esters or carbamates .

In Silico Screening : Use SwissADME or ADMET Predictor to predict CYP450 metabolism hotspots and modify labile sites (e.g., N-demethylation of piperazine) .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

Orthogonal Assays : Validate results using both cell-based (e.g., HEK293 transfection) and enzymatic (e.g., radioligand binding) assays .

Dose-Response Curves : Ensure consistent EC50_{50}/IC50_{50} values across multiple replicates (e.g., IC50_{50} = 120 nM ±15%) .

Control for Artifacts : Test for fluorescence interference (e.g., intrinsic compound fluorescence in FRET assays) .

Q. What strategies improve metabolic stability in preclinical models?

  • Methodological Answer :
  • Deuterium Incorporation : Replace hydrogen with deuterium at metabolically labile positions (e.g., benzylic C-H) to slow CYP450 oxidation .
  • Heterocycle Modification : Replace pyrazolo-oxazine with pyrazolo-triazine to reduce hepatic clearance by 30% .

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